6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one

Stereochemistry Diastereoselective synthesis BACE1 inhibitor intermediate

6-Bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one (CAS 1454700-89-0, also designated IN00076730) is a chiral spirocyclic indanone featuring a 6-bromo-substituted indanone core fused via a spiro junction to a 4-methoxy-3,5-dimethylcyclohexane ring. The compound belongs to the spiro[cyclohexane-1,2'-indene] class that has been extensively explored as a scaffold for β-secretase 1 (BACE1) inhibitors, most notably in the lanabecestat (AZD3293/LY3314814) development program.

Molecular Formula C17H21BrO2
Molecular Weight 337.3 g/mol
Cat. No. B12276707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one
Molecular FormulaC17H21BrO2
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCC1CC2(CC(C1OC)C)CC3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C17H21BrO2/c1-10-7-17(8-11(2)15(10)20-3)9-12-4-5-13(18)6-14(12)16(17)19/h4-6,10-11,15H,7-9H2,1-3H3
InChIKeyJWYYEBDAFMKCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one (CAS 1454700-89-0): Spirocyclic Indanone for BACE1 Inhibitor Research


6-Bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one (CAS 1454700-89-0, also designated IN00076730) is a chiral spirocyclic indanone featuring a 6-bromo-substituted indanone core fused via a spiro junction to a 4-methoxy-3,5-dimethylcyclohexane ring . The compound belongs to the spiro[cyclohexane-1,2'-indene] class that has been extensively explored as a scaffold for β-secretase 1 (BACE1) inhibitors, most notably in the lanabecestat (AZD3293/LY3314814) development program [1]. With a molecular formula of C₁₇H₂₁BrO₂ and a monoisotopic mass of 336.07249 Da, it presents a defined stereochemical configuration at the 3' and 5' positions of the cyclohexane ring .

Why 6-Bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one Cannot Be Replaced by Des-Methyl or Des-Bromo Analogs


Within the spiro[cyclohexane-1,2'-indene] chemical space, subtle structural variations produce profound differences in both synthetic utility and biological profile. The 3',5'-dimethyl substitution pattern on the cyclohexane ring of this compound is not merely decorative: it establishes a defined stereochemical environment (3'S,5'R) that controls downstream diastereoselectivity in the lanabecestat synthetic route . Removal of these methyl groups—as in CAS 1245516-72-6, the des-dimethyl analog—eliminates the chiral centers required for stereocontrolled elaboration toward the dispiroimidazole core of AZD3293 [1]. Conversely, the 6-bromo substituent on the indanone ring serves as a critical synthetic handle for subsequent cross-coupling reactions; its replacement with hydrogen or other halogens alters both reactivity and the electronic properties of the aromatic system, as demonstrated by structure-activity relationship (SAR) studies on related spirocyclic BACE1 inhibitors where bromo-substituted analogs exhibited distinct potency and selectivity profiles compared to their unsubstituted counterparts [2].

Quantitative Differentiation Evidence for 6-Bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one: Head-to-Head and Cross-Study Comparisons


Stereochemical Configuration: (3'S,5'R) vs. (1R,4R) Diastereomers in Spirocyclic Indanone Intermediates

The target compound bears a defined (3'S,5'R) configuration at the two methyl-substituted carbons of the cyclohexane ring, as confirmed by its IUPAC name and isomeric SMILES notation . In contrast, the des-dimethyl analog (1R,4R)-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (CAS 1245516-72-6, C₁₅H₁₇BrO₂, MW 309.20) lacks these methyl groups entirely and thus presents no stereochemical complexity at these positions [1]. The presence of the 3',5'-dimethyl groups increases the molecular weight by 28.05 Da (337.26 vs. 309.20) and introduces two additional chiral centers that are essential for the stereochemical outcome of subsequent imine formation and imidazole ring closure steps in the lanabecestat synthetic sequence .

Stereochemistry Diastereoselective synthesis BACE1 inhibitor intermediate

Synthetic Yield Benchmark: Methylation Step Efficiency in BACE1 Intermediate Preparation

The methylation of the 4-hydroxy precursor to yield the target 4-methoxy compound proceeds with a reported yield of 96.2% under the conditions of NaH (2.0 eq) and methyl iodide (2.0 eq) in DMF at 0 °C to room temperature over 1.5 hours . This near-quantitative yield for a late-stage intermediate in a multi-step sequence contrasts with alternative O-alkylation strategies for related spirocyclic indanones, where yields typically range from 70–85% when using weaker bases or alternative alkylating agents . The high yield is attributable to the enhanced nucleophilicity of the alkoxide generated from the 4-hydroxy precursor under these specific conditions, as documented in patent WO2013/134085 .

Synthetic chemistry Process optimization Intermediate yield

Physicochemical Property Differentiation: Density and Boiling Point vs. Des-Methyl and Dione Analogs

The target compound exhibits a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 413.2±45.0 °C at 760 mmHg . Its des-methyl analog (CAS 1245516-72-6, C₁₅H₁₇BrO₂) has a molecular weight 28.05 Da lower and is expected to exhibit a lower boiling point and density, facilitating chromatographic differentiation during purity analysis [1]. In contrast, the dione analog 6-bromospiro[3H-indene-2,4'-cyclohexane]-1,1'-dione (CAS 1245514-96-8, C₁₄H₁₃BrO₂) has a predicted density of 1.5±0.1 g/cm³ and a boiling point of 431.8±45.0 °C , reflecting its more polar diketone character. These physicochemical differences provide unambiguous analytical handles for identity confirmation and purity assessment via HPLC retention time, GC-MS, or TLC mobility.

Physicochemical properties Chromatographic separation Quality control

Vendor-Supplied Purity Benchmarks: HPLC Purity Tier Differentiation for Research-Grade Procurement

Commercially available batches of the target compound (CAS 1454700-89-0) are supplied at two purity tiers: standard research grade at 95% purity and high-purity grade at 98% (NLT 98%) as verified by NMR, HPLC, and GC . In comparison, the des-dimethyl analog (CAS 1245516-72-6) is also available at 98% purity from the same supplier network, but its lower molecular weight and different chromatographic behavior necessitate independent analytical method validation . The compound is stored at −20 °C for long-term stability (up to one year as powder), with short-term storage at 2–4 °C for two weeks and −20 °C for six months after dissolution .

Purity analysis Procurement specification Quality assurance

Recommended Application Scenarios for 6-Bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one Based on Verified Evidence


Stereocontrolled Synthesis of Dispiroimidazole BACE1 Inhibitors (Lanabecestat-Type Scaffolds)

This compound serves as a defined intermediate (Intermediate 34) in the patented synthetic route toward spirocyclic acylguanidine and dispiroimidazole BACE1 inhibitors, as disclosed in WO2013/134085 . The (3'S,5'R) stereochemistry at the dimethyl-substituted cyclohexane ring is critical for establishing the correct relative configuration in the final dispiro[cyclohexane-1,2'-indene-1',2''-imidazole] core. Researchers developing next-generation BACE1 inhibitors with improved isoform selectivity over BACE2 should procure this specific stereoisomer to ensure faithful reproduction of the published synthetic sequence, as substitution with the des-dimethyl analog (CAS 1245516-72-6) would eliminate the stereochemical control elements required for downstream diastereoselective transformations [1].

Structure-Activity Relationship (SAR) Studies on Bromo-Substituted Spirocyclic Indanones

The 6-bromo substituent on the indanone ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkynyl, or amino substituents at this position. In the context of BACE1 inhibitor optimization, the bromo substituent occupies a region of the enzyme active site where SAR studies have demonstrated that substituent identity significantly impacts both potency and BACE1/BACE2 selectivity, as shown in the systematic analysis of 47 co-crystal structures by Johansson et al. [2]. The combination of a pyrimidinyl C-ring with a methylcyclohexyl element yielded lead compounds with ~50-fold selectivity for BACE1 over BACE2 [2], and the bromo intermediate described herein is a key branching point for exploring this chemical space.

Analytical Method Development and Reference Standard Qualification for Spirocyclic Intermediate Quality Control

With documented purity tiers of 95% and 98% (NLT), well-defined physicochemical properties (density 1.3±0.1 g/cm³, boiling point 413.2±45.0 °C), and established storage conditions (−20 °C long-term), this compound is suitable for use as an analytical reference standard in HPLC, GC-MS, and NMR method development for quality control of spirocyclic indanone intermediates . Its distinct retention characteristics relative to the des-methyl (MW 309.20) and dione (MW 293.16) analogs make it particularly valuable for developing separation methods capable of resolving these common impurities in reaction monitoring and final product release testing.

Medicinal Chemistry Hit-to-Lead Programs Targeting Aspartyl Protease Inhibition

Beyond BACE1, the spiro[cyclohexane-1,2'-indene] scaffold has demonstrated binding affinity for the aspartyl protease family, and the bromo substituent at the 6-position of the indanone ring provides a vector for structure-guided optimization. The compound has been cataloged as a selective BACE1 inhibitor tool compound (CSN24823) [3], and its defined stereochemistry and high synthetic accessibility (96.2% yield for the final methylation step) make it an attractive starting point for fragment-based or structure-based drug design campaigns targeting related aspartyl proteases such as cathepsin D, renin, or pepsin, where selectivity over BACE2 is a key design criterion.

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